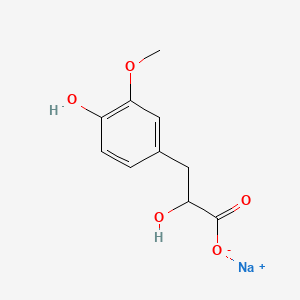

Methyl 2-Methyltetrahydrofuran-2-carboxylate

Übersicht

Beschreibung

Methyl 2-Methyltetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is a colorless to yellow liquid at room temperature .

Synthesis Analysis

Methyl 2-Methyltetrahydrofuran-2-carboxylate can be synthesized through an efficient and clean method which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate .Molecular Structure Analysis

The IUPAC name for Methyl 2-Methyltetrahydrofuran-2-carboxylate is methyl 2-methyltetrahydro-2-furancarboxylate . The InChI code for this compound is 1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 .Chemical Reactions Analysis

Much like tetrahydrofuran, 2-methyltetrahydrofuran can act as a Lewis base in organometallic reactions . It can also undergo regioselective deprotonation at C-2 with LDA followed by the DMF-mediated formylation .Physical And Chemical Properties Analysis

Methyl 2-Methyltetrahydrofuran-2-carboxylate is a colorless to yellow liquid at room temperature . It has a molecular weight of 144.17 .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

- Application : Methyl 2-Methyltetrahydrofuran-2-carboxylate (2-MeTHF) is used in organometallic chemistry due to its higher stability with basic organometallic reagents. It’s suitable for processes involving sensitive species including asymmetric transformations .

- Method : The use of 2-MeTHF as a solvent promotes the nucleophilic substitution pathway of 1,2-diaryl-1,2-disodioethanes with 1,3-dichloropropane .

- Results : The results suggest that the employment of 2-MeTHF as a solvent promotes the nucleophilic substitution pathway to a higher extent .

Hydrogenation of Methyl Furoate

- Application : Methyl 2-Methyltetrahydrofuran-2-carboxylate (MeTHFC) and its derivatives are widely used as raw materials and intermediates in chemical industries. An efficient and clean method for the synthesis of MeTHFC was proposed, which included the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into MeTHFC .

- Method : The hydrogenation of biomass-derived methyl furoate was investigated on Ni–SiO2 catalysts with different Ni contents prepared by a deposition–precipitation method .

- Results : The Ni–SiO2 catalyst with 50 wt% Ni loading displayed an excellent performance with a high conversion under mild reaction conditions .

Alternative Solvent

- Application : 2-MeTHF may be used as an alternative solvent to Dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) in the C-C bond forming reactions catalyzed by lyase enzyme. It can also replace Tetrahydrofuran (THF) in the reaction between Grignard reagents and carbonyl compounds, and Methylene chloride in some biphasic reactions .

- Method : The method of application would depend on the specific reaction being carried out. In general, 2-MeTHF would be used as the solvent in the reaction .

- Results : The results would vary depending on the specific reaction, but in general, using 2-MeTHF as a solvent can improve the efficiency of the reaction .

Electrolyte Formulation

- Application : 2-Methyltetrahydrofuran is used in the electrolyte formulation for secondary lithium electrodes .

- Method : The specific method of application would depend on the design of the lithium electrode and the overall battery system .

- Results : The use of 2-Methyltetrahydrofuran in electrolyte formulations can improve the performance of lithium-based batteries .

Component in Alternative Fuels

- Application : 2-Methyltetrahydrofuran is used as a component in alternative fuels .

- Method : It is blended with other components to create a fuel mixture .

- Results : The use of 2-Methyltetrahydrofuran in alternative fuels can contribute to the reduction of greenhouse gas emissions .

Biocatalysis

- Application : 2-Methyltetrahydrofuran is used in biocatalysis with applications for different enzymes (hydrolases, oxidoreductases, lyases, etc.) .

- Method : It is used in innovative combinations such as gas-liquid mixtures (CO2-2-MeTHF expanded phase), in multi-step enzymatic systems, and flow biocatalysis .

- Results : The use of 2-Methyltetrahydrofuran in biocatalysis can improve the efficiency of enzymatic reactions .

Syntheses Involving Organometallics

- Application : 2-Methyltetrahydrofuran is used in syntheses involving organometallics .

- Method : Its physical and chemical properties, such as its low miscibility with water, boiling point, remarkable stability compared to other cyclic-based solvents such as THF, make it appealing for applications in syntheses involving organometallics .

- Results : The use of 2-Methyltetrahydrofuran in syntheses involving organometallics can improve the efficiency of the reaction .

Organocatalysis

- Application : 2-Methyltetrahydrofuran is used in organocatalysis .

- Method : Its physical and chemical properties, such as its low miscibility with water, boiling point, remarkable stability compared to other cyclic-based solvents such as THF, make it appealing for applications in organocatalysis .

- Results : The use of 2-Methyltetrahydrofuran in organocatalysis can improve the efficiency of the reaction .

Biotransformations

- Application : 2-Methyltetrahydrofuran is used in biotransformations .

- Method : Its physical and chemical properties, such as its low miscibility with water, boiling point, remarkable stability compared to other cyclic-based solvents such as THF, make it appealing for applications in biotransformations .

- Results : The use of 2-Methyltetrahydrofuran in biotransformations can improve the efficiency of the reaction .

Safety And Hazards

Methyl 2-Methyltetrahydrofuran-2-carboxylate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H302, H315, H318, H319, H335 . These hazard statements indicate that the substance is highly flammable, harmful if swallowed, causes skin irritation, and causes serious eye damage .

Eigenschaften

IUPAC Name |

methyl 2-methyloxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSQEOFZMFXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704885 | |

| Record name | Methyl 2-methyloxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-Methyltetrahydrofuran-2-carboxylate | |

CAS RN |

1218915-91-3 | |

| Record name | Methyl 2-methyloxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

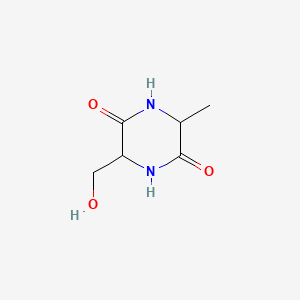

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)